(RS)-Fmoc-alpha-methoxyglycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

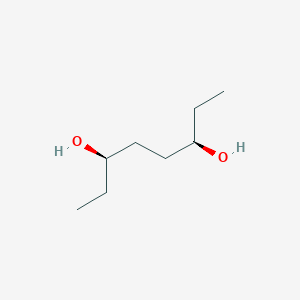

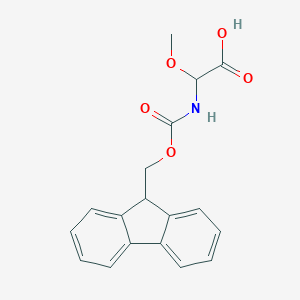

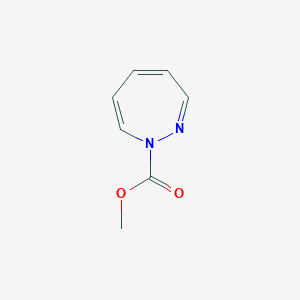

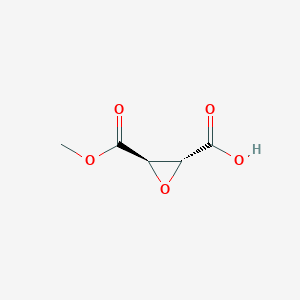

(RS)-Fmoc-alpha-methoxyglycine, also known as Fmoc-α-MeGly, is an amino acid derivative that has become a popular reagent in organic synthesis due to its ability to easily form ester and amide bonds. It is widely used in peptide synthesis, as well as in the synthesis of peptidomimetics, peptide-based drugs, and other bioactive compounds. Fmoc-α-MeGly has also been used in the synthesis of polymers, nanomaterials, and other materials for industrial applications.

Applications De Recherche Scientifique

Peptide Synthesis

(RS)-Fmoc-alpha-methoxyglycine is utilized in peptide synthesis, specifically in solid-phase peptide synthesis (SPPS). It is incorporated into the SPPS methodology to create α-hydroxyglycine extended peptides upon final deprotection and cleavage from the solid support with trifluoroacetic acid containing 5% H2O (Brown & Ramage, 1994).

Biocompatible Hydrogels

The compound plays a role in forming biocompatible hydrogels. It is part of a peptide containing an RGD sequence and a hydrophobic FMOC tail, prepared via a standard FMOC solid-phase peptide synthesis technique. This contributes to the formation of a three-dimensional hydrogel that exhibits good biocompatibility in the subconjunctival space and anterior chamber of rabbit eyes, indicating potential applications in ophthalmology (Liang et al., 2010).

Tissue Engineering

In tissue engineering, the self-assembly of Fmoc-diphenylalanine and Fmoc-arginine-glycine-aspartate peptides, including FMOC, forms a nanofibrous network suitable for cell attachment. This network enhances the proliferation and differentiation of mesenchymal stem cells (MSCs), making it applicable in musculoskeletal tissue engineering (Wang et al., 2017).

Cellular Transport

FMOC, including variants like Fmoc-(6-Boc-aminohexyl)glycine and Fmoc-((2-(2-Boc-aminoethoxy)ethoxy)ethyl)glycine, is used in synthesizing peptidomimetics such as oligo-N-alkylglycines (peptoids). These peptoids show robust proteolytic stability, reduced cellular toxicity, and are effective as cellular transporters (Jong et al., 2015).

Analytical Applications

It is used in enantiomer separation in high-performance liquid chromatography (HPLC). Specifically, N-FMOC α-amino acids are utilized in chromatographic methods for determining enantiomeric purity and the degree of racemization of synthesized N-protected α-amino acids (Jin & Lee, 2008).

Gelation Properties

The compound's role in self-assembly and gelation properties has been explored. For example, the self-assembly behavior of Fmoc-FG, Fmoc-GG, and Fmoc-GF, and their comparison with Fmoc-FF, highlights the impact of phenylalanine substitution by glycine on assembly and gelation (Tang, Ulijn, & Saiani, 2011).

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methoxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c1-23-16(17(20)21)19-18(22)24-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15-16H,10H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDUDUCMSBVPRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(RS)-Fmoc-alpha-methoxyglycine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid](/img/structure/B142053.png)